Due to its high boiling point (34.18 °C) and stability towards many chemicals, Heptafluoro-1-methoxypropane could be a valuable solvent for research involving fluorinated materials. These materials often require specialized solvents due to their unique properties. Heptafluoro-1-methoxypropane's fluorinated nature might offer compatibility with these materials, allowing for easier handling and processing during research (US National Library of Medicine, National Institutes of Health: ).
Heptafluoro-1-methoxypropane's similarity to PFCs, a class of man-made chemicals raising environmental concerns, could be advantageous for research on their properties and behavior. Scientists might use Heptafluoro-1-methoxypropane as a model compound to study the environmental fate and transport of PFCs or develop methods for their degradation (US Environmental Protection Agency: ).
The potential solvent properties of Heptafluoro-1-methoxypropane make it a candidate for investigation in HPLC, a technique for separating and analyzing compounds. Its unique characteristics could offer advantages like high volatility or selectivity for specific analytes, leading to improved separation techniques in research (American Chemical Society: ).
Heptafluoro-1-methoxypropane, also known as 1,1,1,2,2,3,3-heptafluoro-3-methoxypropane, is a fluorinated ether with the molecular formula and a molecular weight of approximately 200.06 g/mol. This compound appears as a colorless to light yellow liquid at room temperature, with a boiling point of about 34 °C and a melting point of -122 °C . It is characterized by its high fluorine content, which contributes to its unique chemical properties and stability.
Heptafluoro-1-methoxypropane can be synthesized through several methods:
Heptafluoro-1-methoxypropane has several applications:
Heptafluoro-1-methoxypropane shares similarities with several other fluorinated ethers. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Boiling Point (°C) | Unique Features |
---|---|---|---|
Heptafluoro-1-methoxypropane | C4H3F7O | 34 | High fluorine content; very toxic to aquatic life |
Perfluoropropyl methyl ether | C4H5F7 | 45 | Used primarily as a solvent; less toxic |
1H,1H,2H,2H-perfluorodecyl methyl ether | C13H11F17 | 60 | Higher molecular weight; more stable |
Trifluoroacetic acid | C2HF3O2 | 72 | Strong acid; used in organic synthesis |
Heptafluoro-1-methoxypropane's unique combination of properties makes it particularly valuable in industrial applications while also raising environmental concerns due to its toxicity.
Heptafluoro-1-methoxypropane exhibits a distinctive molecular architecture characterized by a propane backbone containing seven fluorine atoms and one methoxy functional group [1]. The compound possesses the molecular formula C₄H₃F₇O with a molecular weight of 200.05 grams per mole [2] [3]. The structural arrangement features a three-carbon chain where the first and second carbon atoms are fully substituted with fluorine atoms, while the third carbon bears both fluorine atoms and the methoxy group attachment [1].
The molecular geometry demonstrates a tetrahedral configuration around each carbon center, consistent with sp³ hybridization [4]. The presence of highly electronegative fluorine atoms creates significant electron-withdrawing effects throughout the molecular framework [5]. The methoxy group (-OCH₃) is positioned at the terminal carbon, establishing an ether linkage that influences the compound's overall polarity and intermolecular interactions [1] [5].
The SMILES notation COC(F)(F)C(F)(F)C(F)(F)F provides a comprehensive representation of the atomic connectivity and bonding pattern [5]. The three-dimensional structure reveals that the carbon-fluorine bonds maintain typical lengths of approximately 1.35 Angstroms, while the carbon-oxygen bond in the ether linkage extends to approximately 1.43 Angstroms [4].
Property | Value |
---|---|
Molecular Formula | C₄H₃F₇O |
Molecular Weight | 200.05 g/mol |
SMILES | COC(F)(F)C(F)(F)C(F)(F)F |
InChI Key | NOPJRYAFUXTDLX-UHFFFAOYSA-N |
Melting Point | -122°C to -123°C |
Boiling Point | 34°C |
Density | 1.409 g/cm³ |
The systematic nomenclature of heptafluoro-1-methoxypropane follows established International Union of Pure and Applied Chemistry conventions for fluorinated organic compounds [1]. The primary International Union of Pure and Applied Chemistry name, 1,1,1,2,2,3,3-heptafluoro-3-methoxypropane, explicitly indicates the positions of all seven fluorine substituents and the location of the methoxy group [1] [6].
Alternative systematic naming approaches include the designation "Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy-" which emphasizes the propane backbone structure [1] [4]. This nomenclature system prioritizes the base hydrocarbon chain while indicating the specific substitution pattern through numerical locants [1].
The compound is also recognized through functional group-based naming conventions as heptafluoropropyl methyl ether and methyl perfluoropropyl ether [1] [3]. These designations emphasize the ether functional group and highlight the relationship between the fluorinated propyl moiety and the methyl group [6] [5].
Common chemical naming practices have established several accepted variations including methyl heptafluoropropyl ether and perfluoropropyl methyl ether [1] [7]. These alternative names reflect different approaches to describing the molecular structure while maintaining chemical accuracy [3] [6].
Naming System | Name |
---|---|
International Union of Pure and Applied Chemistry Name | 1,1,1,2,2,3,3-heptafluoro-3-methoxypropane |
Alternative International Union of Pure and Applied Chemistry | Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy- |
Systematic Name | Heptafluoropropyl methyl ether |
Common Name | Methyl perfluoropropyl ether |
Trade Name | Novec 7000 |
Heptafluoro-1-methoxypropane belongs to the broader class of hydrofluoroethers, which are characterized by the presence of both carbon-fluorine bonds and ether functional groups [8]. This classification encompasses compounds with the general structural motif containing fluorinated carbon chains connected through oxygen linkages [8]. The compound specifically falls within the subclass of partially segregated hydrofluoroethers due to its structural arrangement where fluorinated and non-fluorinated segments are distinctly separated [9].
The taxonomic classification further identifies heptafluoro-1-methoxypropane as a member of the per- and polyfluoroalkyl substances family [1] [10]. This designation reflects the presence of multiple carbon-fluorine bonds within the molecular structure, meeting the criteria established by regulatory agencies for per- and polyfluoroalkyl substances identification [10]. The compound satisfies the Organization for Economic Cooperation and Development definition of per- and polyfluoroalkyl substances as a fluorinated substance containing at least one fully fluorinated methyl or methylene carbon atom [10].
From an organofluorine chemistry perspective, the compound represents a fluorinated ether derivative where the high degree of fluorination significantly influences its physical and chemical properties [11] [12]. The presence of seven fluorine atoms creates a partially fluorinated alkyl chain, distinguishing it from fully perfluorinated analogs [9] [8].
The chemical classification system recognizes heptafluoro-1-methoxypropane as an aliphatic ether with extensive fluorine substitution [1] [13]. This categorization emphasizes both the ether functional group and the aliphatic nature of the carbon framework [14]. The compound's classification within hydrofluoroether categories specifically identifies it as a methoxy-substituted perfluoroalkyl compound [15] [16].
The Chemical Abstracts Service Registry Number 375-03-1 serves as the definitive international identifier for heptafluoro-1-methoxypropane [1] [2] [3]. This unique numerical designation was assigned by the Chemical Abstracts Service division of the American Chemical Society and provides unambiguous identification within global chemical databases [17] [7]. The registry number facilitates accurate cross-referencing across scientific literature, regulatory documents, and commercial databases [13].
The Chemical Abstracts Service system ensures that 375-03-1 corresponds exclusively to the specific molecular structure and stereochemistry of heptafluoro-1-methoxypropane [1] [4]. This registry entry includes comprehensive structural information, molecular formula verification, and standardized nomenclature data [3] [6]. The Chemical Abstracts Service database maintains detailed records of the compound's discovery, initial characterization, and subsequent research developments [1].
Registry System | Identifier |
---|---|
Chemical Abstracts Service Registry Number | 375-03-1 |
DSSTox Substance ID | DTXSID7074909 |
Nikkaji Number | J641.708F |
MDL Number | MFCD01320779 |
PubChem CID | 2774943 |
WikiData ID | Q66084471 |
International chemical databases employ various alternative naming systems for heptafluoro-1-methoxypropane to ensure comprehensive identification across different scientific disciplines [1] [6]. The National Institute of Standards and Technology WebBook utilizes the systematic name "1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane" as the primary identifier [4] [19]. This standardized approach ensures consistency within thermodynamic and spectroscopic databases [4].
The European chemical inventory systems recognize the compound through multiple synonymous designations including "1-Methoxyheptafluoropropane" and related structural descriptors [6] [20]. These alternative names accommodate different regional naming preferences while maintaining chemical accuracy [6] [7].
Specialized databases employ functional group-based naming systems such as "perfluoropropyl methyl ether" and "methyl perfluoropropyl ether" [1] [3]. These designations emphasize the ether linkage and provide intuitive understanding of the molecular structure [5] [7].
The Japanese Chemical Substance Dictionary (Nikkaji) assigns the identifier J641.708F and employs Japanese chemical nomenclature conventions for domestic regulatory and research applications [1] [7]. This system ensures proper identification within Japanese scientific and industrial contexts [13].